molecular formula C9H8BrNO4 B2664371 4-Nitrophenyl 2-bromopropanoate CAS No. 56985-87-6

4-Nitrophenyl 2-bromopropanoate

Cat. No.: B2664371
CAS No.: 56985-87-6
M. Wt: 274.07
InChI Key: LOVOFTZGZYJDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 2-bromopropanoate is a chemical compound with the molecular formula C9H8BrNO4. It is known for its use as a prosthetic group to label peptides for imaging purposes . This compound is characterized by the presence of a nitrophenyl group and a bromopropanoate moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl 2-bromopropanoate can be synthesized through the radiosynthesis of 4-nitrophenol with bromopropane . The reaction typically involves the use of a base to deprotonate the 4-nitrophenol, followed by the addition of bromopropane to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature control to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-bromopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the bromine atom.

    Reduction Reactions: The major product is 4-aminophenyl 2-bromopropanoate, formed by the reduction of the nitro group to an amino group.

Scientific Research Applications

4-Nitrophenyl 2-bromopropanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-bromopropanoate involves its ability to act as a labeling reagent. The bromine atom in the compound can be substituted with other nucleophiles, allowing it to form covalent bonds with peptides or other molecules. This labeling process enables the tracking and imaging of the labeled molecules in various systems .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl Acetate: Similar to 4-Nitrophenyl 2-bromopropanoate but with an acetate group instead of a bromopropanoate group.

    4-Nitrophenyl Chloroformate: Contains a chloroformate group instead of a bromopropanoate group.

    4-Nitrophenyl 2-chloropropanoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

This compound is unique due to its specific combination of a nitrophenyl group and a bromopropanoate moiety, which provides distinct reactivity and labeling capabilities compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific labeling and imaging properties .

Properties

IUPAC Name

(4-nitrophenyl) 2-bromopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVOFTZGZYJDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56985-87-6
Record name 4-nitrophenyl 2-bromopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.